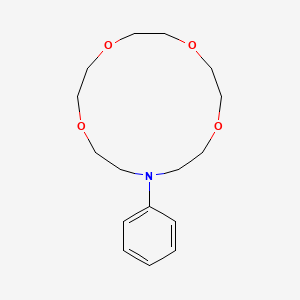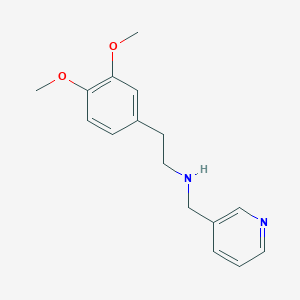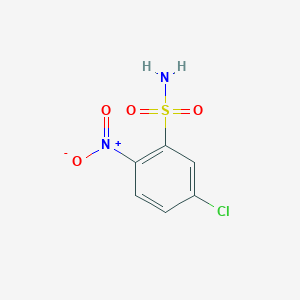
N-苯基氮杂-15-冠-5-醚
描述
13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.37 g/mol. The purity is usually 95%.
The exact mass of the compound 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
与金属阳离子的络合
N-苯基氮杂-15-冠-5-醚是一种冠醚,冠醚是能够与各种金属阳离子形成稳定和选择性络合物的环状多醚 . 例如,使用电导法研究了Y3+阳离子与N-苯基氮杂-15-冠-5在不同溶剂中的络合反应 .
溶剂萃取剂
冠醚(如N-苯基氮杂-15-冠-5-醚)形成的络合物可用作溶剂萃取剂 . 这种性质在分析化学领域中特别有用,用于分离和纯化化合物。
离子选择性电极
冠醚用于构建离子选择性电极 . 这些电极可以选择性地测量特定离子在其他离子存在下的浓度,使其成为环境监测和生物医学分析中宝贵的工具。
选择性分离
冠醚可用于选择性分离 . 这涉及使用冠醚选择性地与某些离子或分子结合,从而使其能够从混合物中分离出来。
离子传输
冠醚可以促进选择性离子传输 . 该特性可用于设计离子传输系统和膜传输研究。
液相色谱
冠醚用于液相色谱 ,这是一种用于分离分析化学和生物化学中化合物混合物的技术。
锂同位素分离
N-苯基氮杂-15-冠-5已因其在选择性分离锂同位素方面的潜力而被研究 . 这种应用在核能领域中特别相关,在核能领域中,锂同位素用于生产用于核聚变反应堆的三氚。
荧光探针
像N-苯基氮杂-15-冠-5这样的化合物已被用于创建荧光探针。 例如,与不同的碱金属和碱土金属离子络合后,具有13-苯基-1,4,7,10-四氧杂-13-氮杂环十五烷螯合剂的BODIPY染料变得高度荧光,表明其具有作为金属传感器的能力 .
作用机制
Target of Action
N-Phenylaza-15-crown 5-Ether, also known as 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane or Crown ether/N-Phenylaza-15-crown-5, is a crown ether compound . Crown ethers are known for their ability to form complexes with cations due to the presence of multiple coordination sites . The primary targets of N-Phenylaza-15-crown 5-Ether are therefore likely to be cations, particularly alkali metal ions .
Mode of Action
The mode of action of N-Phenylaza-15-crown 5-Ether involves the formation of complexes with its target cations . The crown ether contains multiple coordination sites that can interact with the cations, resulting in the formation of a complex . This interaction can alter the properties of the cation, potentially influencing its behavior and interactions with other molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Phenylaza-15-crown 5-Ether. For example, the presence of competing cations could affect its ability to form complexes. Additionally, factors such as pH and temperature could influence its stability and activity .
生化分析
Molecular Mechanism
At the molecular level, 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the context. The compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it can accumulate and exert prolonged influence on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and improve cellular function . At high doses, it may exhibit toxic effects, such as oxidative stress and apoptosis, due to its strong chelating properties . Threshold effects have been observed, where a specific concentration is required to achieve a noticeable biological effect.
Metabolic Pathways
13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is involved in several metabolic pathways, primarily those related to metal ion homeostasis . It interacts with enzymes such as metalloproteases and oxidoreductases, influencing their activity and, consequently, the metabolic flux . The compound can also affect the levels of metabolites by altering enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its ability to form complexes with metal ions, which can affect its solubility and transport .
Subcellular Localization
The subcellular localization of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes, DNA, and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can influence cellular processes .
属性
IUPAC Name |
13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-2-4-16(5-3-1)17-6-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h1-5H,6-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDQOAKAHLFKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216885 | |
| Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66750-10-5 | |
| Record name | N-Phenylaza-15-crown-5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66750-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066750105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Phenylaza-15-crown-5 Ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBH748YTP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane interact with metal ions, and what are the downstream effects of this interaction?
A1: 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, also known as A15C5, functions as a macrocyclic ligand, selectively binding to metal ions. [] This interaction stems from the electron-rich oxygen and nitrogen atoms within the macrocyclic ring, which coordinate with the positively charged metal ions. The binding affinity and selectivity for specific metal ions can be influenced by factors like ring size, the nature of the donor atoms, and the presence of substituents on the phenyl ring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)









